1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
説明
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a tricyclic core structure with fused pyridine, pyrrole, and pyrimidine rings. The molecule features a 1,7-dimethyl substitution pattern and a carboxamide group at position 2, where the amide nitrogen is linked to a tetrahydrofuran-2-ylmethyl moiety. The compound is synthesized via multi-step reactions involving condensation and amidation, as described in analogous synthetic protocols for related derivatives .
特性
IUPAC Name |
6,12-dimethyl-2-oxo-N-(oxolan-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-5-6-15-20-16-13(18(24)22(15)10-11)8-14(21(16)2)17(23)19-9-12-4-3-7-25-12/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYAFSYCZBVBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4CCCO4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine core fused with a pyrido-pyrrole system, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer types by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The compound's structural features are linked to antimicrobial activity. Some derivatives have been tested against bacterial strains and shown promising results in inhibiting growth .
- Anti-inflammatory Effects : Research has indicated that certain pyrimidine derivatives can reduce inflammation markers in vitro and in vivo models .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways, such as tyrosine kinases .
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, particularly those involving MAPK and PI3K/Akt pathways .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted by Huang et al., a series of pyrimidine derivatives were synthesized and screened for anticancer activity. The results indicated that compounds similar to the target compound exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Effects
Research by Alagarsamy et al. demonstrated that specific derivatives showed over 80% inhibition of LPS-induced TNF-alpha production in murine models. This suggests potential therapeutic applications in inflammatory diseases .
類似化合物との比較
Comparison with Similar Compounds
To contextualize the properties of 1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, a comparative analysis with structurally related compounds is presented below:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
This is critical for oral bioavailability . In contrast, compounds with aromatic amide substituents (e.g., 2-ethylphenyl in ) exhibit higher lipophilicity, which may enhance membrane penetration but reduce solubility.
Impact of Methyl Substitution Patterns: The 1,7-dimethyl configuration in the target compound differs from the 1,9-dimethyl arrangement in .
Core Structure and Bioactivity :
- The pyrido-pyrrolo-pyrimidine tricycle in the target compound provides greater rigidity compared to dihydropyridine-based analogs (e.g., ). Rigid structures often exhibit higher target selectivity due to reduced conformational flexibility .
- Derivatives with the tricyclic core (e.g., ) have demonstrated antibiofilm activity in preliminary studies, suggesting that the core itself may play a role in disrupting microbial adhesion .

Synthetic Complexity :
- Introducing the tetrahydrofuran-2-ylmethyl group requires specialized reagents (e.g., tetrahydrofuran-2-ylmethylamine) and controlled amidation conditions, as opposed to simpler benzyl or alkyl substitutions in . This may impact scalability and cost .
Q & A
Q. Critical factors :
- Temperature : Cyclization at 50–60°C improves reaction efficiency .
- Purification : Reverse-phase chromatography (acetonitrile/water gradients) is essential for isolating the final product with >95% purity .
Basic: How can structural characterization be performed to confirm the compound’s identity?
Answer:
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identify methyl groups (δ ~2.35 ppm for CH3), tetrahydrofuran protons (δ ~3.7–4.0 ppm), and aromatic protons in the pyrido-pyrrolo-pyrimidine core (δ ~6.8–8.8 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 404.47) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
Validation : Compare spectral data with analogs like 1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide .
Advanced: How can competing reaction pathways during synthesis be minimized?
Answer:
Competing pathways (e.g., dimerization or undesired cyclization) are mitigated by:
- Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) during critical steps .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Example : In the amidation step, excess (tetrahydrofuran-2-yl)methylamine (1.5 eq) ensures complete conversion, minimizing unreacted carboxylic acid .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC50 variability) arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to ensure reproducibility .
- Compound Stability : Assess degradation in DMSO or aqueous buffers via LC-MS over 24–48 hours .
- Structural Confirmation : Re-characterize batches using NMR to rule out impurities (e.g., residual solvents) .
Case Study : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine analogs show variable kinase inhibition due to subtle substituent effects on the tetrahydrofuran moiety .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
Use in silico tools to predict:
- Solubility : LogP values >3 indicate poor aqueous solubility; introduce polar groups (e.g., hydroxyl) on the tetrahydrofuran ring .
- Metabolic Stability : CYP450 metabolism hotspots (e.g., methyl groups) can be modified to reduce clearance .
- Target Binding : Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets like kinases or GPCRs .
Example : Methyl substituents at position 7 enhance metabolic stability but reduce solubility—balance via PEGylation or prodrug strategies .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediate purification .
- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final purification (>98% purity) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to remove hydrophobic impurities .
Note : Monitor fractions via LC-MS to confirm retention times and molecular ion peaks .
Advanced: How can regioselectivity challenges in functionalizing the pyrrolo-pyrimidine core be addressed?
Answer:
- Directing Groups : Install temporary substituents (e.g., bromine) to guide cross-coupling reactions at specific positions .
- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings on the pyrimidine ring .
- Microwave Synthesis : Accelerate reactions (e.g., 150°C, 30 min) to favor kinetic control and reduce side products .
Case Study : Selective C–H activation at position 3 of the pyrrolo-pyrimidine core is achieved using Rh(II) catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

